molecular formula C9H12N2O3 B8313530 2-(Isopropylamino)-5-nitrophenol

2-(Isopropylamino)-5-nitrophenol

Cat. No.: B8313530
M. Wt: 196.20 g/mol
InChI Key: YDCVXLYRCGKFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-5-nitrophenol is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-nitro-2-(propan-2-ylamino)phenol

InChI

InChI=1S/C9H12N2O3/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12/h3-6,10,12H,1-2H3

InChI Key

YDCVXLYRCGKFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-nitrophenol (2.00 g, 13.0 mmol) in absolute EtOH (52 mL) and acetone (14.3 mL, 195 mmol, 15 equiv.) is treated with sodium cyanoborohydride (408 mg, 6.49 mmol), the pH is adjusted to 4.5–5.0 with glacial AcOH, and the mixture is stirred at ambient temperature for 4 days, during which time additional acetone (2×14.3 mL), sodium cyanoborohydride (3×408 mg) and glacial AcOH is added. The reaction mixture is then readjusted to pH 6, concentrated under reduced pressure, diluted with water (50 mL) and CH2Cl2 (75 mL), and the layers are separated. The organic phase is washed with saline (25 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure, and the residue is chromatographed on a Flash 40M 90 g silica gel cartridge with EtOAc/heptane (20/80). Pooling and concentration of those fractions with an Rf=0.59 by TLC (EtOAc/hexanes, 50/50) gives the title compound, mp 108–110° C.; MS (ESI+) for C9H12N2O3 m/z 197 (M+H)+.
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2 g
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14.3 mL
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408 mg
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52 mL
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14.3 mL
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408 mg
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